molecular formula C10H6BrNO2 B1529654 5-Bromoquinoline-8-carboxylic acid CAS No. 928839-62-7

5-Bromoquinoline-8-carboxylic acid

Cat. No. B1529654
M. Wt: 252.06 g/mol
InChI Key: SMDUUZMMJKRMDS-UHFFFAOYSA-N
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Patent
US08536175B2

Procedure details

A solution of potassium permanganate (18.2 g, 115.5 mmol, 2 equiv) in H2O (200 mL) was added to a hot (110° C.) solution of 5-bromo-8-methyl-quinoline (Step 159.4) (12.8 g, 57.7 mmol) in pyridine (120 mL). The reaction mixture was stirred for 10 min at 110° C. and filtered while hot. The residue in the filter was washed with H2O and pyridine. The filtrate was concentrated to remove pyridine, diluted with Et2O and basified by addition of a 2 N aqueous solution of NaOH (20 mL). The aqueous layer was separated and made acidic (pH 3) by addition of a 2 N aqueous solution of HCl. The resulting precipitate was collected by vacuum filtration to provide 1.45 g of the title compound as a green solid: ESI-MS: 251.9/253.9 [M+H]+; tR=3.56 min (System 1).
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=[O:2].[K+].[Br:7][C:8]1[CH:17]=[CH:16][C:15]([CH3:18])=[C:14]2[C:9]=1[CH:10]=[CH:11][CH:12]=[N:13]2.[OH2:19]>N1C=CC=CC=1>[Br:7][C:8]1[CH:17]=[CH:16][C:15]([C:18]([OH:2])=[O:19])=[C:14]2[C:9]=1[CH:10]=[CH:11][CH:12]=[N:13]2 |f:0.1|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
12.8 g
Type
reactant
Smiles
BrC1=C2C=CC=NC2=C(C=C1)C
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min at 110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered while hot
WASH
Type
WASH
Details
The residue in the filter was washed with H2O and pyridine
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove pyridine
ADDITION
Type
ADDITION
Details
diluted with Et2O
ADDITION
Type
ADDITION
Details
basified by addition of a 2 N aqueous solution of NaOH (20 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
by addition of a 2 N aqueous solution of HCl
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C2C=CC=NC2=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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